ERD-308 - 2320561-35-9

ERD-308

Catalog Number: EVT-267615
CAS Number: 2320561-35-9
Molecular Formula: C55H65N5O9S2
Molecular Weight: 1004.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ERD-308 is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [] It functions as a potent and selective degrader of estrogen receptor α (ERα). [, ] ERD-308 has garnered significant attention in the field of scientific research, particularly in the development of novel therapeutic strategies for estrogen receptor-positive (ER+) breast cancer. [, ]

Mechanism of Action

ERD-308 operates via the PROTAC mechanism, which involves the targeted degradation of proteins. [] It works by inducing the interaction between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome. [, ] This mechanism of action allows ERD-308 to achieve a more complete degradation of ERα compared to selective estrogen receptor degraders (SERDs) like fulvestrant. []

Applications

The primary application of ERD-308 is in scientific research focused on developing novel therapies for ER+ breast cancer. [, ] Preclinical studies have shown:

  • Potent ERα degradation: ERD-308 effectively degrades both wild-type and mutated ERα proteins in tumor tissues. [, ]
  • In vitro and in vivo efficacy: It exhibits potent in vitro degradation activity against ERα and demonstrates significant antitumor activity in various ER+ breast cancer models. [, ]
  • Overcoming resistance: ERD-3111, a related compound in the same class, effectively targets clinically relevant ESR1 mutations that contribute to resistance to existing therapies. []
Future Directions
  • Optimization: Further refinement of the molecular structure to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. []
  • Clinical Trials: Transitioning ERD-308 from preclinical studies to clinical trials to evaluate its safety and efficacy in humans with ER+ breast cancer. [, ]

ERD-3111

    Compound Description: ERD-3111 is a potent and orally bioavailable estrogen receptor α (ERα) degrader developed using PROTAC technology. It exhibits strong antitumor activity and effectively reduces the levels of both wild-type and mutated ERα proteins in tumor tissues. In vivo studies have shown that ERD-3111 achieves tumor regression or complete tumor growth inhibition in various ER+ breast cancer models, including those with clinically relevant ESR1 mutations [].

    Relevance: While the specific structural details of ERD-3111 are not disclosed in the provided papers, it is described as belonging to "a new class of potent and orally bioavailable ERα degraders using the PROTAC technology" []. This strongly suggests that ERD-3111 shares a similar core structure with ERD-308, both being PROTAC molecules designed to target ERα for degradation.

Fulvestrant

    Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) that is currently the only approved drug in its class for treating ER+ breast cancer [].

Properties

CAS Number

2320561-35-9

Product Name

ERD-308

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C55H65N5O9S2

Molecular Weight

1004.271

InChI

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1

InChI Key

BQXUPNKLZNSUMC-YUQWMIPFSA-N

SMILES

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O

Solubility

Soluble in DMSO

Synonyms

ERD-308; ERD 308; ERD308;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.